molecular formula C13H14N4O5S B2765387 3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid CAS No. 627479-50-9

3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid

Cat. No. B2765387
CAS RN: 627479-50-9
M. Wt: 338.34
InChI Key: SZPFTSAGTWSPLR-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid is a useful research compound. Its molecular formula is C13H14N4O5S and its molecular weight is 338.34. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Several derivatives of thiazolidinone and pyrazole, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies reveal that some derivatives exhibit promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antifibrotic and Anticancer Action

Research has also been conducted on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. These compounds have shown significant activity in reducing the viability of fibroblasts without possessing anticancer effects, making them interesting candidates for further testing in antifibrotic therapies (Kaminskyy et al., 2016).

Synthetic Methodologies

The synthesis of novel thioxothiazolidin-4-one derivatives and their evaluation for in vivo anticancer and antiangiogenic effects against transplantable mouse tumors have been explored. These derivatives inhibit tumor growth and tumor-induced angiogenesis, highlighting their potential as anticancer agents with abilities to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Photophysical Properties

Studies on novel d-π-A chromophores, including structural manipulations of thioxothiazolidin derivatives, have been conducted to observe effects on photophysical properties. These studies aim to understand intramolecular charge transfer characteristics, which are critical for applications in materials science and photonic devices (Jachak et al., 2021).

properties

IUPAC Name

3-[[2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c18-10(14-4-3-11(19)20)6-9-12(21)16-13(23-9)17-15-7-8-2-1-5-22-8/h1-2,5,7,9H,3-4,6H2,(H,14,18)(H,19,20)(H,16,17,21)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFTSAGTWSPLR-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid

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